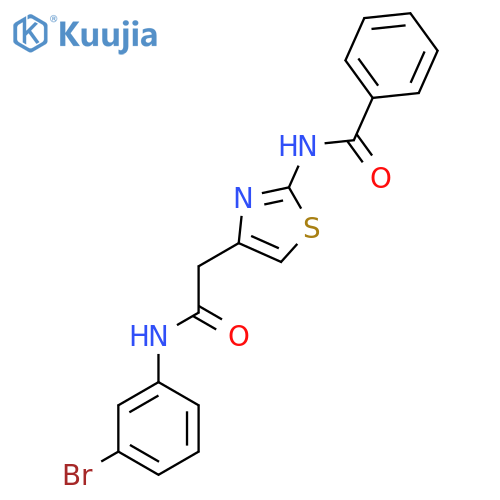

Cas no 946304-66-1 (N-(4-{(3-bromophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide)

N-(4-{(3-bromophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide 化学的及び物理的性質

名前と識別子

-

- N-(4-{(3-bromophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide

- N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

- F2202-0075

- N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

- HMS3483O11

- 946304-66-1

- AKOS004951765

- N-[4-[2-(3-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide

-

- インチ: 1S/C18H14BrN3O2S/c19-13-7-4-8-14(9-13)20-16(23)10-15-11-25-18(21-15)22-17(24)12-5-2-1-3-6-12/h1-9,11H,10H2,(H,20,23)(H,21,22,24)

- InChIKey: OTJRVCBLDBNMHA-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=C1)NC(CC1=CSC(NC(C2C=CC=CC=2)=O)=N1)=O

計算された属性

- せいみつぶんしりょう: 414.99901g/mol

- どういたいしつりょう: 414.99901g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 473

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 99.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

N-(4-{(3-bromophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2202-0075-10μmol |

N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide |

946304-66-1 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2202-0075-50mg |

N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide |

946304-66-1 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2202-0075-100mg |

N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide |

946304-66-1 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2202-0075-1mg |

N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide |

946304-66-1 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2202-0075-5mg |

N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide |

946304-66-1 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2202-0075-10mg |

N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide |

946304-66-1 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2202-0075-30mg |

N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide |

946304-66-1 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2202-0075-5μmol |

N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide |

946304-66-1 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2202-0075-20μmol |

N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide |

946304-66-1 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2202-0075-15mg |

N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide |

946304-66-1 | 90%+ | 15mg |

$89.0 | 2023-05-16 |

N-(4-{(3-bromophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide 関連文献

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

N-(4-{(3-bromophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamideに関する追加情報

Introduction to N-(4-{(3-bromophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide and Its Significance in Modern Chemical Biology

N-(4-{(3-bromophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide, a compound with the CAS number 946304-66-1, represents a fascinating intersection of medicinal chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic derivatives that have garnered significant attention in recent years due to their potential applications in pharmaceutical development and biochemical research. The structural complexity of this molecule, featuring a benzamide moiety linked to a thiazole ring, makes it an intriguing candidate for further investigation into its biological activities and mechanistic pathways.

The core structure of N-(4-{(3-bromophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide is characterized by the presence of several key functional groups. The benzamide moiety, a well-known pharmacophore in drug design, contributes to the molecule's solubility and interaction with biological targets. Meanwhile, the thiazole ring, a sulfur-containing heterocycle, is renowned for its role in various bioactive compounds, including antibiotics and antifungals. The (3-bromophenyl)carbamoylmethyl group introduces additional complexity, potentially influencing the compound's reactivity and binding affinity to biological receptors.

In the realm of chemical biology, the synthesis and characterization of such complex molecules are crucial for understanding their potential therapeutic applications. Recent advancements in computational chemistry have enabled researchers to predict the biological activity of novel compounds with greater accuracy. By leveraging molecular modeling techniques, scientists can identify potential binding sites and interaction patterns between N-(4-{(3-bromophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide and target proteins. This approach has been particularly valuable in the development of kinase inhibitors, which play a pivotal role in treating cancers and inflammatory diseases.

One of the most exciting aspects of N-(4-{(3-bromophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide is its potential as a scaffold for drug discovery. The combination of the benzamide and thiazole moieties provides multiple opportunities for functionalization, allowing chemists to tailor the molecule's properties for specific biological targets. For instance, modifications to the (3-bromophenyl)carbamoylmethyl group could enhance binding affinity or alter metabolic stability. Such fine-tuning is essential for optimizing drug candidates before they enter clinical trials.

The significance of this compound is further underscored by its relevance to current research trends in medicinal chemistry. Targeted protein degradation (TPD), a cutting-edge approach in drug development, relies on molecules that can selectively bind to disease-causing proteins and induce their degradation. N-(4-{(3-bromophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide exhibits structural features that make it a promising candidate for TPD strategies. Its ability to interact with proteasome subunits or other degradation machinery components could lead to novel therapeutic interventions.

Another area where this compound shows promise is in the treatment of neurological disorders. The benzamide moiety has been extensively studied for its role in modulating neurotransmitter activity. Recent research has highlighted its potential in alleviating symptoms associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. By incorporating this moiety into N-(4-{(3-bromophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide, researchers aim to develop compounds that can cross the blood-brain barrier and exert their effects directly on affected neurons.

The synthesis of N-(4-{(3-bromophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide also presents an opportunity to explore new synthetic methodologies. The use of transition metal-catalyzed reactions has revolutionized organic synthesis by enabling efficient and selective transformations. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing complex heterocyclic frameworks like those found in this compound. By optimizing these reactions, chemists can improve yields and reduce unwanted byproducts, making large-scale production more feasible.

In conclusion, N-(4-{(3-bromophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide represents a compelling example of how structural complexity can be leveraged to develop novel bioactive molecules. Its potential applications in pharmaceuticals and biochemical research are vast and varied. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a crucial role in shaping the future of medicine and biotechnology.

946304-66-1 (N-(4-{(3-bromophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide) 関連製品

- 2138166-45-5(2-[1-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylcyclopentyl]acetic acid)

- 2137549-47-2(Furan, 3-(chloromethyl)-3-(2,2-difluoropropyl)tetrahydro-)

- 16510-28-4(1-Chloro-4-(cyclopropylmethyl)benzene)

- 2138511-42-7(2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol)

- 2171759-70-7(2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidoethyl}sulfanyl)acetic acid)

- 941893-52-3(4-{3-4-(dimethylamino)phenyl-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one)

- 60458-71-1(2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide)

- 1156111-15-7(5-(2-Aminoethyl)-N,N-diethylthiophene-2-sulfonamide)

- 1805368-18-6(Ethyl 2-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate)

- 1260604-09-8((3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid)